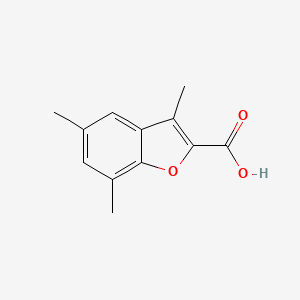
3,5,7-三甲基-1-苯并呋喃-2-羧酸
描述
“3,4,7-Trimethyl-1-benzofuran-2-carboxylic acid” is a benzofuran derivative with the molecular formula C12H12O3 and a molecular weight of 204.23 . It is a powder at room temperature .
Synthesis Analysis
While specific synthesis methods for “3,5,7-Trimethyl-1-benzofuran-2-carboxylic acid” are not available, benzofuran derivatives can be synthesized through various methods. For instance, one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions is a commonly employed strategy . Another method involves the cyclization of aryl acetylenes using transition-metal catalysis .Molecular Structure Analysis
The InChI code for “3,4,7-Trimethyl-1-benzofuran-2-carboxylic acid” is 1S/C12H12O3/c1-6-4-5-7(2)10-9(6)8(3)11(15-10)12(13)14/h4-5H,1-3H3,(H,13,14) .Chemical Reactions Analysis
Benzofuran derivatives can undergo various chemical reactions. For example, 3-Methylbenzofuran-2-carboxylic acid, another benzofuran derivative, undergoes palladium-catalyzed cross-coupling reaction with 4-iodoanisole and diphenyliodonium triflate under different reaction conditions to form the corresponding biaryl .Physical and Chemical Properties Analysis
The melting point of “3,4,7-Trimethyl-1-benzofuran-2-carboxylic acid” is 244-245°C . The predicted boiling point is 369.2±37.0°C, and the predicted density is 1.217±0.06 g/cm3 .科学研究应用
分子对接和生物活性
苯并呋喃-羧酸衍生物(包括 1-苯并呋喃-2-羧酸)的结构优化和分子对接分析表明,这些化合物可以作为抗癌和抗微生物疾病的抑制剂。通过分子对接探索了它们的生物活性,展示了在对抗各种疾病中治疗应用的潜力。这项研究还调查了化合物的电子、振动特性及其非线性光学特性,提供了对它们的反应性和在各种科学应用中的潜在用途的见解 (Sagaama 等人,2020 年)。
配位化学和合成途径
对苯并呋喃合成的研究,包括 (E)-3-(1-苯并呋喃-2-基)丙烯酸,为配位反应和配合物的合成提供了宝贵的见解。这些努力导致了新化合物的开发,这些化合物在材料科学和配位化学中具有潜在应用 (Mojumdar 等人,2009 年)。
超分子相互作用和晶体学
专注于苯并呋喃衍生物的超分子相互作用和晶体学的的研究揭示了该化合物参与复杂的氢键和π-π相互作用的能力。这些发现对于理解化合物在固态形式中的行为至关重要,并且对设计新材料和药物具有影响 (Titi & Goldberg, 2009)。
抗菌特性
苯并呋喃衍生物的研究,如 3 H-螺[1-苯并呋喃-2,1’-环己烷],已显示出对革兰氏阳性菌的显着抗菌特性。这项研究强调了苯并呋喃衍生物作为开发新型抗菌剂的基础的潜力 (Urzúa 等人,2008 年)。
Pim-1 抑制剂用于癌症治疗
发现新型苯并呋喃-2-羧酸作为 Pim-1(一种与癌症进展有关的蛋白激酶)的有效抑制剂,突出了这些化合物在癌症治疗中的治疗潜力。这项研究证明了这些化合物在酶测定中的有效性,表明它们可用作一类新型癌症治疗剂 (Xiang 等人,2011 年)。
安全和危害
作用机制
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
Benzofuran derivatives have been found to exhibit diverse pharmacological activities, suggesting that they may interact with their targets in a variety of ways . These interactions could lead to changes in the activity or function of the target proteins, resulting in the observed biological effects.
Biochemical Pathways
Given the broad range of biological activities exhibited by benzofuran compounds, it is likely that this compound affects multiple pathways . These could include pathways involved in cell growth and proliferation (relevant to its potential anti-tumor activity), bacterial growth (relevant to its potential antibacterial activity), oxidative stress responses (relevant to its potential anti-oxidative activity), and viral replication (relevant to its potential anti-viral activity).
Result of Action
Based on the known biological activities of benzofuran compounds, potential effects could include inhibition of cell growth or proliferation (in the case of anti-tumor activity), inhibition of bacterial growth (in the case of antibacterial activity), reduction of oxidative stress (in the case of anti-oxidative activity), and inhibition of viral replication (in the case of anti-viral activity) .
生化分析
Biochemical Properties
3,5,7-Trimethyl-1-benzofuran-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation . The interactions between 3,5,7-Trimethyl-1-benzofuran-2-carboxylic acid and these biomolecules are primarily through binding to active sites, leading to enzyme inhibition or activation.
Cellular Effects
3,5,7-Trimethyl-1-benzofuran-2-carboxylic acid has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that benzofuran derivatives can inhibit cancer cell growth by affecting cell viability and proliferation rates . The compound’s impact on cell signaling pathways, such as the inhibition of the hypoxia-inducible factor (HIF-1) pathway, plays a crucial role in its anti-cancer properties .
Molecular Mechanism
The molecular mechanism of 3,5,7-Trimethyl-1-benzofuran-2-carboxylic acid involves its interaction with biomolecules at the molecular level. The compound exerts its effects through binding interactions with enzymes and other proteins, leading to enzyme inhibition or activation. For example, benzofuran derivatives have been shown to inhibit enzymes involved in microbial resistance, making them potential candidates for antimicrobial agents . Additionally, the compound can modulate gene expression, contributing to its biological activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,5,7-Trimethyl-1-benzofuran-2-carboxylic acid change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that benzofuran derivatives maintain their biological activity over extended periods, making them suitable for long-term therapeutic applications . The degradation products of the compound may also have biological effects, which need to be considered in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 3,5,7-Trimethyl-1-benzofuran-2-carboxylic acid vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-cancer and antimicrobial activities . At higher doses, toxic or adverse effects may be observed. It is essential to determine the optimal dosage to maximize the compound’s therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
3,5,7-Trimethyl-1-benzofuran-2-carboxylic acid is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism. Benzofuran derivatives have been shown to affect metabolic flux and metabolite levels, contributing to their biological activities . Understanding the metabolic pathways of 3,5,7-Trimethyl-1-benzofuran-2-carboxylic acid is crucial for optimizing its therapeutic applications.
Transport and Distribution
The transport and distribution of 3,5,7-Trimethyl-1-benzofuran-2-carboxylic acid within cells and tissues are essential for its biological activity. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific tissues . These interactions influence the compound’s therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 3,5,7-Trimethyl-1-benzofuran-2-carboxylic acid affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.
属性
IUPAC Name |
3,5,7-trimethyl-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-6-4-7(2)10-9(5-6)8(3)11(15-10)12(13)14/h4-5H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJULCINBQBAFTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C(O2)C(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


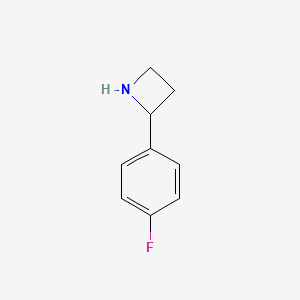
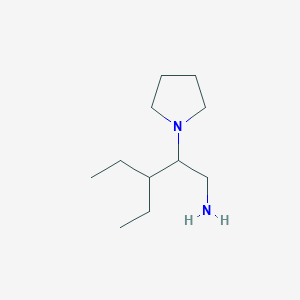

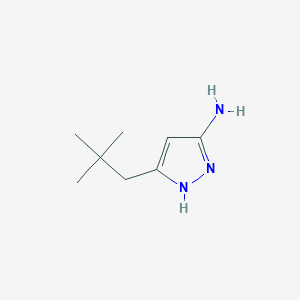
![[4-(1-Methyl-1-phenylethyl)phenoxy]acetyl chloride](/img/structure/B1453879.png)
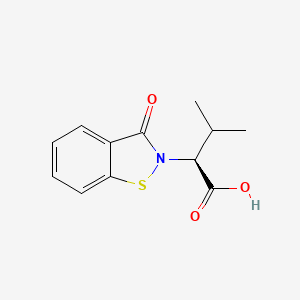
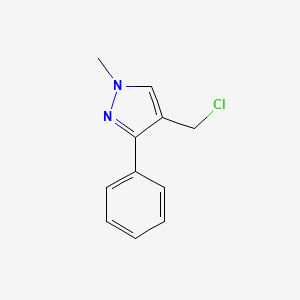
![7-(Trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1453883.png)
![4-[3-(Trifluoromethyl)phenyl]oxane-4-carboxylic acid](/img/structure/B1453884.png)

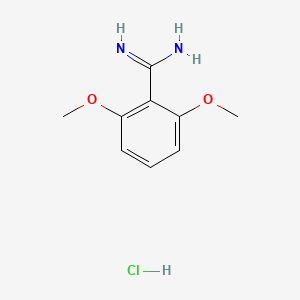
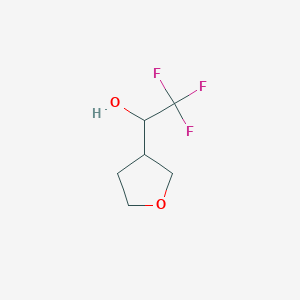
![1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1453893.png)

